molecular formula C29H52N2O4 B561773 3-(Cholamidopropyl)-1,1-dimethamine CAS No. 76555-98-1

3-(Cholamidopropyl)-1,1-dimethamine

Cat. No.: B561773
CAS No.: 76555-98-1
M. Wt: 492.745
InChI Key: CLOVEIUMHBMREZ-JSAKOLFCSA-N
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Mechanism of Action

Target of Action

The primary target of 3-(Cholamidopropyl)-1,1-dimethamine, also known as CHAPS, is biological macromolecules such as proteins . It is especially useful in solubilizing membrane proteins, which are often sparingly soluble or insoluble in aqueous solution due to their native hydrophobicity .

Mode of Action

CHAPS interacts with its targets by solubilizing them. It is a zwitterionic surfactant, meaning it carries both positive and negative charges, which allows it to interact with various types of molecules. It is structurally similar to certain bile acids, such as taurodeoxycholic acid and taurochenodeoxycholic acid . This structural similarity allows it to interact effectively with biological macromolecules.

Pharmacokinetics

It is known that chaps has a high critical micelle concentration (cmc) of 8-10 mm , which means it can form micelles in solution at this concentration. This property is important for its ability to solubilize proteins.

Result of Action

The primary result of CHAPS action is the solubilization of proteins, particularly membrane proteins. This allows for the extraction, purification, and further study of these proteins . It is used as a non-denaturing detergent, meaning it can solubilize proteins without disrupting their native structure .

Action Environment

The action of CHAPS is influenced by environmental factors such as pH and temperature. It is soluble across a wide pH range (2 to 12) , making it versatile for use in various experimental conditions. Its cloud point, the temperature above which it starts to precipitate out of solution, is above 100°C , allowing it to be used at a wide range of temperatures.

Safety and Hazards

According to the safety data sheet, 3-(Cholamidopropyl)-1,1-dimethamine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

In recent years, CHAPS has been gaining popularity in biochemical and cell biology research, particularly in the solubilization of membrane proteins . It has also been used in the study of protein solubilization for oil palm proteomics . These studies suggest that CHAPS could have more applications in the future in the field of proteomics and other areas of biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cholamidopropyl)-1,1-dimethamine typically involves the reaction of cholic acid with 3-dimethylaminopropylamine. The process includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(Cholamidopropyl)-1,1-dimethamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the amine .

Comparison with Similar Compounds

Properties

IUPAC Name

(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52N2O4/c1-18(7-10-26(35)30-13-6-14-31(4)5)21-8-9-22-27-23(17-25(34)29(21,22)3)28(2)12-11-20(32)15-19(28)16-24(27)33/h18-25,27,32-34H,6-17H2,1-5H3,(H,30,35)/t18-,19+,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOVEIUMHBMREZ-JSAKOLFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCCN(C)C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCCN(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675748
Record name (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76555-98-1
Record name (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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